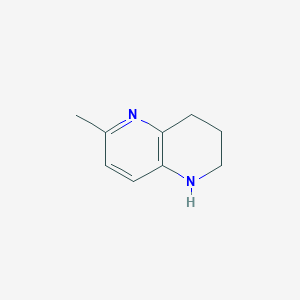

6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . The molecular weight of this compound is 146.2289 .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives has been covered in various studies . Strategies related to the synthesis of 1,5-naphthyridines include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis

The molecular structure of this compound can be represented using the IUPAC Standard InChI:InChI=1S/C11H14/c1-9-6-7-10-4-2-3-5-11(10)8-9/h6-8H,2-5H2,1H3 . Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives has been studied extensively . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques and Structural Analysis 6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine and its derivatives have been synthesized using various methods. Teng Da-wei (2010) reported the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine through a six-step reaction starting from 2-methylpyrazine, confirming the structure using techniques like 1H-NMR and MS Teng Da-wei, 2010. Similarly, P. Zlatoidský and Bálint Gabos (2009) described the synthesis of 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine through reductive amination of Schiff's bases Zlatoidský & Gabos, 2009.

Asymmetric Hydrogenation and Chiral Compound Production Jianwei Zhang et al. (2015) developed an asymmetric hydrogenation of 1,5-naphthyridine derivatives, producing 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity, highlighting their application in synthesizing chiral compounds Zhang et al., 2015.

Biological Applications and Molecular Interactions

Potential Antiproliferative Agents A study by Endika Martin-Encinas et al. (2019) described the synthesis of hybrid tetrahydro-1,5-naphthyridine derivatives showing activity as inhibitors of Topoisomerase I. Some compounds exhibited significant antiproliferative activity in cell lines, suggesting potential pharmaceutical applications Martin-Encinas et al., 2019.

Enzyme Inhibition and Pharmaceutical Development Research by P. Coleman et al. (2004) identified derivatives of this compound as potent antagonists of the alpha(v)beta(3) receptor, indicating their potential in pharmaceuticals for conditions like osteoporosis Coleman et al., 2004.

Properties

IUPAC Name |

6-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h4-5,10H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBVMXCFDIWSIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)NCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2416116.png)

![2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide](/img/structure/B2416117.png)

![2-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2416120.png)

![4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2416127.png)

![2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416129.png)

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416133.png)

![1-Chloro-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2416134.png)